

physicochemical characteristics of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

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Compound of Interest

Compound Name: 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

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An In-depth Technical Guide on 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine** is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the compound and structurally related benzodioxepine derivatives. All experimental protocols and potential biological activities are presented as informed hypotheses and should be adapted and validated experimentally.

Core Physicochemical Characteristics

While exhaustive experimental data for the target compound is not readily available, its basic molecular properties have been identified. This information is crucial for theoretical calculations, structural analysis, and as a foundation for experimental design.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	[1]
Molecular Weight	198.65 g/mol	[1]
CAS Number	67869-70-9	[1]
IUPAC Name	7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine	[1]
Physical Form	Yellow to Brown Liquid	
Storage Temperature	2-8 °C	

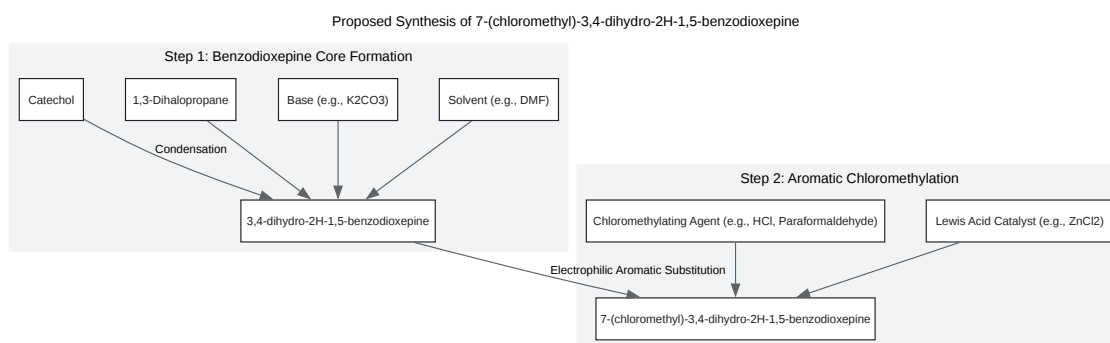
Note: Properties such as melting point, boiling point, solubility, and pKa require experimental determination.

Synthesis and Characterization: A Proposed Workflow

The synthesis of **7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine** would likely involve the formation of the benzodioxepine core followed by chloromethylation. The following sections outline a plausible synthetic and analytical workflow based on general methodologies for related compounds.

Proposed Synthesis Pathway

A common route for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves the condensation of a catechol with a suitable three-carbon dielectrophile. Subsequent chloromethylation of the aromatic ring would yield the target compound.



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Caption: A logical workflow for the two-step synthesis of the target compound.

Experimental Protocol: General Considerations for Synthesis

Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

- **Reaction Setup:** To a solution of catechol in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.
- **Addition of Reagent:** Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) dropwise to the reaction mixture at room temperature.

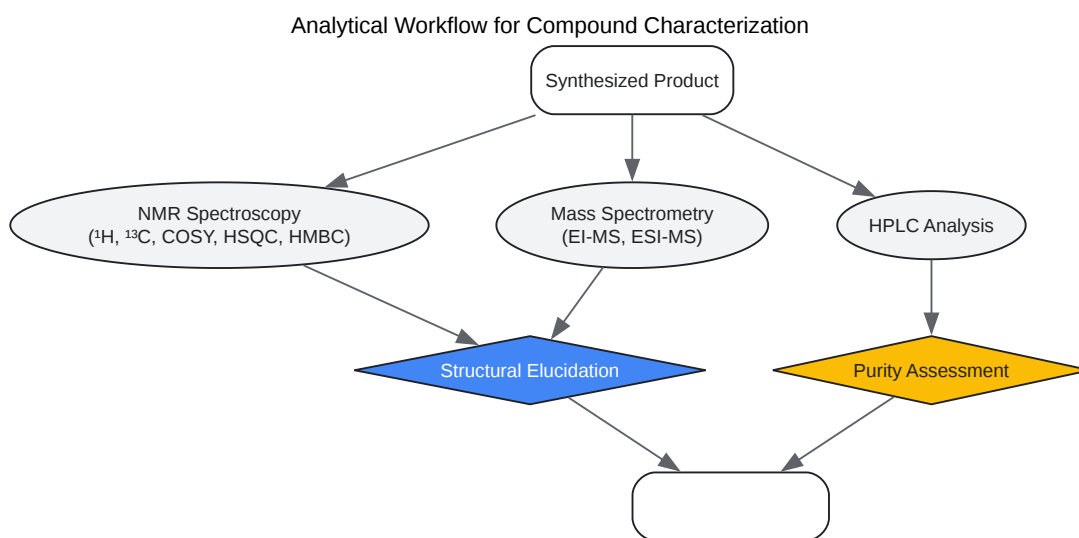
- **Reaction Conditions:** Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine

- **Reaction Setup:** Dissolve the synthesized 3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent.
- **Addition of Reagents:** Add a source of formaldehyde, such as paraformaldehyde, and a source of HCl, often bubbled through the solution or from a reagent like zinc chloride and concentrated HCl.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC.
- **Work-up and Purification:** After the reaction is complete, carefully quench the reaction with an aqueous solution. Extract the product with a suitable organic solvent. Wash the organic phase, dry it, and remove the solvent in vacuo. The final product can be purified by column chromatography.

Analytical Characterization

A combination of spectroscopic techniques would be essential to confirm the identity and purity of the synthesized **7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine**.



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Caption: A standard workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would be expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the chloromethyl group (a singlet), and the aliphatic protons of the dioxepine ring (likely complex multiplets).
- ^{13}C NMR: Would provide the number of unique carbon environments, including those of the aromatic ring, the chloromethyl group, and the dioxepine ring.

Mass Spectrometry (MS):

- Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern

of chlorine (^{35}Cl and ^{37}Cl) would be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC):

- Would be employed to assess the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer.

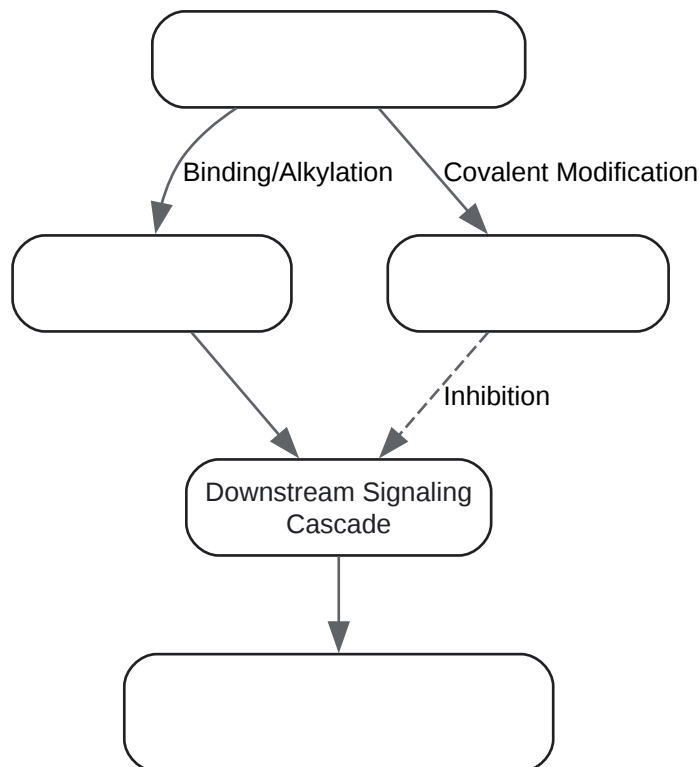
Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine**, the benzodioxepine and related benzodiazepine scaffolds are present in numerous biologically active molecules. The chloromethyl group is a reactive functional group that can potentially alkylate biological nucleophiles, suggesting that the compound could act as an irreversible inhibitor or a covalent modifier of biological targets.

Derivatives of the closely related 1,4-benzodioxane have been investigated as $\alpha 1$ -adrenoceptor antagonists. Furthermore, some benzodiazepine derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.

Based on the activities of related compounds, a hypothetical signaling pathway is proposed below. This is for illustrative purposes only and requires experimental validation.

Hypothetical Signaling Pathway for a Benzodioxepine Derivative



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Caption: A potential mechanism of action involving receptor binding or enzyme inhibition.

Safety and Handling

Safety data for **7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine** is not available.

However, based on the presence of the chloromethyl group, a reactive alkylating agent, the compound should be handled with caution. Safety data sheets for structurally related compounds indicate potential hazards.

General Precautions:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Store in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a framework for researchers interested in **7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine**. Due to the scarcity of specific data, all proposed methodologies and potential activities should be approached as starting points for further investigation.

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References

- 1. 7-(CHLOROMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS 67869-70-9 [matrix-fine-chemicals.com]
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